Regioisomeric Identity: 2H- vs. 1H-Triazole Attachment Determines Biological Target Engagement
The compound CAS 2191213-20-2 is the 2H-1,2,3-triazole regioisomer, meaning the azetidine ring is attached at the N2 position of the triazole. Its closest analog, CAS 2034380-97-5, is the 1H-1,2,3-triazole regioisomer with attachment at N1 . In the sulfonyl triazole patent literature, regioisomeric triazole substitution patterns are explicitly enumerated as distinct chemical entities with independent biological profiles, reflecting the regiospecific nature of target binding [1]. The molecular formula (C14H18N4O3S) and molecular weight (322.38 g/mol) are identical for both regioisomers, making regioisomerism the sole structural differentiator .
| Evidence Dimension | Triazole regioisomerism (N2 vs. N1 attachment) |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole regioisomer (N2-linked azetidine); CAS 2191213-20-2; MW 322.38; C14H18N4O3S |
| Comparator Or Baseline | 1H-1,2,3-triazole regioisomer (N1-linked azetidine); CAS 2034380-97-5; MW 322.38; C14H18N4O3S |
| Quantified Difference | Atomic connectivity differs at triazole N1/N2; no bioactivity data available for either regioisomer in public domain as of 2026-04-29 |
| Conditions | Structural identity confirmed via CAS registry, IUPAC nomenclature, and molecular formula matching across chemical databases |
Why This Matters
Procurement of the correct regioisomer is mandatory for SAR integrity; regioisomer mismatches cannot be detected by molecular weight or formula checks alone.
- [1] Sakya, S. M.; Shavnya, A.; Rast, B. Sulfonyl heteroaryl triazoles as anti-inflammatory/analgesic agents. U.S. Patent 6,875,779 B2, April 5, 2005. Assigned to Pfizer Inc. View Source
